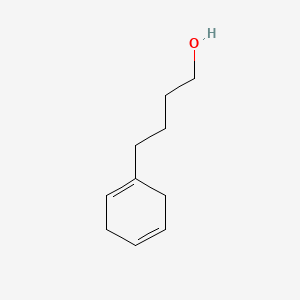

4-(1,4-Cyclohexadien-1-yl)-1-butanol

Description

BenchChem offers high-quality 4-(1,4-Cyclohexadien-1-yl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,4-Cyclohexadien-1-yl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-cyclohexa-1,4-dien-1-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-2,7,11H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBPGTNRIJGDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(=C1)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Physical Properties and Handling of 4-(1,4-Cyclohexadien-1-yl)-1-butanol

Executive Summary

As drug development and fine chemical synthesis increasingly rely on complex, non-aromatic cyclic scaffolds, 4-(1,4-Cyclohexadien-1-yl)-1-butanol (CAS: 956150-13-3) has emerged as a critical building block. This in-depth whitepaper provides a rigorous analysis of its physical properties, structural mechanics, and handling protocols. Designed for research scientists, this guide moves beyond basic data tabulation to explain the causality behind the molecule's behavior, ensuring that your experimental workflows remain robust, reproducible, and self-validating.

Chemical Identity and Structural Mechanics

At its core, 4-(1,4-Cyclohexadien-1-yl)-1-butanol is an organooxygen compound featuring an isolated (non-conjugated) diene system coupled to a terminal alcohol.

Quantitative Physical Properties

The following table summarizes the validated physical and chemical properties of the compound:

| Property | Value | Mechanistic Rationale |

| CAS Number | 956150-13-3 | Unique identifier for the stabilized compound[1]. |

| Molecular Formula | C10H16O | Comprises a C6H7 diene ring and a C4H9O alcohol chain. |

| Molecular Weight | 152.237 g/mol | Standard mass for stoichiometric calculations. |

| Density | 0.957 g/cm³ | Driven by the compact cyclic structure and intermolecular hydrogen bonding. |

| Boiling Point | 247°C – 248°C | High boiling point dictated by the terminal hydroxyl group's H-bonding network. |

| Flash Point | 103°C (217°F) | Indicates moderate flammability; requires standard organic solvent precautions. |

| Refractive Index | 1.503 | Reflects the polarizability of the isolated double bonds. |

| Sensitivity | Air Sensitive | Doubly allylic protons are highly susceptible to auto-oxidation. |

| Stabilizer | 0.1% BHT | Butylated hydroxytoluene acts as a radical scavenger to prevent degradation. |

Synthesis and Mechanistic Pathway

The primary synthetic route to 4-(1,4-Cyclohexadien-1-yl)-1-butanol is the Birch reduction of 4-phenylbutan-1-ol[2].

Mechanistic Causality: In the Birch reduction (utilizing Lithium in liquid ammonia with tert-butanol), the alkyl chain (-CH2CH2CH2CH2OH) functions as an electron-donating group (EDG). The presence of an EDG raises the electron density at the substituted position. Consequently, the radical anion intermediate dictates that protonation occurs at the ortho and meta positions relative to the alkyl group. This regioselectivity ensures that the substituent remains on an sp²-hybridized carbon, yielding the 1-substituted 1,4-cyclohexadiene rather than a conjugated 1,3-diene.

Caption: Mechanistic workflow of the Birch reduction yielding 4-(1,4-Cyclohexadien-1-yl)-1-butanol.

Physical Properties & Stability Profile

A critical aspect of working with 4-(1,4-Cyclohexadien-1-yl)-1-butanol is managing its severe air sensitivity .

The Causality of Degradation: The 1,4-cyclohexadiene ring contains two methylene groups (C3 and C6) situated between two double bonds. These "doubly allylic" protons are exceptionally weak and prone to abstraction by molecular oxygen. Once a radical forms, the molecule undergoes rapid auto-oxidation, driven by the massive thermodynamic sink of aromatization. Without intervention, the compound will spontaneously revert to 4-phenylbutan-1-ol[2].

To counteract this, commercial preparations and rigorous laboratory protocols mandate the addition of 0.1% BHT (Butylated hydroxytoluene) . BHT acts as a sacrificial antioxidant; its sterically hindered phenolic hydroxyl group donates a hydrogen atom to quench peroxy radicals before they can initiate the aromatization cascade.

Caption: Stability workflow highlighting the necessity of BHT to prevent oxidative aromatization.

Applications in Drug Development & Fine Chemicals

In pharmaceutical development, the isolated diene moiety serves as a highly versatile synthetic handle:

-

Diels-Alder Cycloadditions: The 1,4-diene can be isomerized to a 1,3-diene in situ to act as a reactive diene for constructing complex bicyclic frameworks.

-

Regioselective Epoxidation: The non-conjugated double bonds allow for controlled mono- or di-epoxidation, creating highly functionalized lipid-like tails for lipid nanoparticle (LNP) delivery systems.

-

Cross-Coupling: The terminal alcohol can be protected or converted into a leaving group (e.g., tosylate) to attach the cyclohexadiene moiety to larger active pharmaceutical ingredients (APIs).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: Handling and Quality Control of the Commercial Reagent

When receiving 4-(1,4-Cyclohexadien-1-yl)-1-butanol, you must verify its integrity before use in sensitive syntheses.

-

Inert Transfer: Transfer the reagent exclusively inside a glovebox or via Schlenk line techniques under ultra-pure Argon.

-

Visual Inspection: The liquid should be clear and colorless. A yellow tint indicates potential oxidation.

-

Self-Validating Checkpoint (Refractive Index): Measure the refractive index at 20°C. It must read approximately 1.503. A significant deviation (e.g., trending towards 1.521, the RI of 4-phenylbutan-1-ol[2]) quantitatively confirms degradation.

-

Storage: Store the sealed container at or below 4°C, protected from light, ensuring the 0.1% BHT stabilizer remains active.

Protocol B: Step-by-Step Birch Reduction Synthesis

-

Preparation: In an oven-dried, 3-neck round-bottom flask equipped with a dry ice/acetone condenser, condense 50 mL of anhydrous ammonia (NH₃) at -78°C.

-

Reagent Addition: Dissolve 10 mmol of 4-phenylbutan-1-ol[2] and 25 mmol of tert-butanol (proton source) in 10 mL of anhydrous THF. Add this solution to the liquid ammonia.

-

Electron Transfer: Slowly add lithium wire (25 mmol) in small pieces. The solution will turn a deep, characteristic blue, indicating the presence of solvated electrons.

-

Quenching: Stir for 2 hours at -78°C. Quench the reaction by carefully adding solid ammonium chloride (NH₄Cl) until the blue color completely dissipates.

-

Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Partition the residue between water and diethyl ether. Extract the aqueous layer twice with ether, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating Checkpoint (NMR Analysis): Analyze the crude mixture via ¹H NMR. The complete disappearance of the aromatic multiplet (7.1–7.3 ppm) and the emergence of a vinylic proton signal (approx. 5.7 ppm, integrating for 2H) validates the successful reduction to the 1,4-diene.

-

Stabilization: Immediately add 0.1% w/w BHT to the purified product to prevent aromatization.

References

-

Fisher Scientific. "Alfa Aesar™ 4-(1,4-Cyclohexadien-1-yl)-1-butanol, 97%, stab. with 0.1% BHT - Specifications and Properties." Retrieved from [Link]

-

LookChem. "4-Phenylbutan-1-ol (CAS 3360-41-6) - Chemical Properties and Birch Reduction." Retrieved from[Link]

Sources

Comprehensive Spectroscopic Profiling and Structural Elucidation of 4-(1,4-Cyclohexadien-1-yl)-1-butanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(1,4-Cyclohexadien-1-yl)-1-butanol (CAS: 956150-13-3) Molecular Formula: C₁₀H₁₆O | Molecular Weight: 152.23 g/mol

Executive Summary & Chemical Context

As a Senior Application Scientist, I approach structural elucidation not as a mere pattern-matching exercise, but as a rigorous application of quantum mechanical and thermodynamic principles to molecular behavior. 4-(1,4-Cyclohexadien-1-yl)-1-butanol is a highly specific unconjugated diene system bearing a primary alcohol side chain.

The synthesis of this compound is classically achieved via the [1]. It is critical to understand the causality behind this synthetic choice: while acid-catalyzed treatment of the aromatic precursor typically yields tetralin via an[2], the dissolving metal reduction (Li/NH₃) strictly limits reactivity to the aromatic ring. This preserves the aliphatic alcohol side chain and yields the unconjugated 1,4-diene, setting the stage for its unique spectroscopic signature.

Spectroscopic Data & Structural Elucidation

The following tables synthesize the quantitative spectroscopic data required to definitively characterize 4-(1,4-Cyclohexadien-1-yl)-1-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |

|---|---|---|---|---|---|

| H-4, H-5 | 5.70 | s (br) | 2H | - | Vinylic protons (unsubstituted double bond) |

| H-2 | 5.45 | m | 1H | - | Vinylic proton (substituted double bond) |

| H-4' | 3.65 | t | 2H | 6.5 | Methylene adjacent to hydroxyl (-CH₂OH) |

| H-3, H-6 | 2.60 - 2.70 | m | 4H | - | Bis-allylic ring methylenes |

| H-1' | 2.05 | t | 2H | 7.0 | Allylic methylene (side chain attachment) |

| H-2', H-3' | 1.50 - 1.65 | m | 4H | - | Aliphatic chain methylenes |

| OH | 1.40 | br s | 1H | - | Hydroxyl proton (concentration dependent) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Structural Assignment |

|---|---|---|---|

| C-1 | 136.0 | C | Quaternary vinylic carbon |

| C-4, C-5 | 124.5, 124.0 | CH | Vinylic carbons (unsubstituted) |

| C-2 | 119.5 | CH | Vinylic carbon (substituted) |

| C-4' | 62.8 | CH₂ | Methylene attached to oxygen |

| C-1' | 37.5 | CH₂ | Allylic methylene (side chain) |

| C-3' | 32.3 | CH₂ | Aliphatic methylene |

| C-3, C-6 | 28.0, 26.5 | CH₂ | Bis-allylic ring methylenes |

| C-2' | 24.5 | CH₂ | Aliphatic methylene |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: ATR-FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3350 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| 3030 | Weak | =C-H stretching (sp² hybridized) |

| 2930, 2860 | Strong | C-H stretching (sp³ hybridized, alkyl chain) |

| 1640 | Weak | C=C stretching (non-conjugated diene) |

| 1055 | Strong | C-O stretching (primary alcohol) |

Mass Spectrometry (EI-MS)

Table 4: Electron Ionization Mass Spectrometry (70 eV)

| m/z | Relative Abundance (%) | Fragment Identity | Origin / Mechanism |

|---|---|---|---|

| 152 | 15 | [M]⁺• | Molecular ion |

| 134 | 25 | [M - H₂O]⁺• | Dehydration of primary alcohol |

| 121 | 30 | [M - •CH₂OH]⁺ | α-cleavage at the hydroxyl group |

| 93 | 100 (Base) | [C₇H₉]⁺ | Allylic cleavage of side chain (C1'-C2' bond) |

| 79 | 45 | [C₆H₇]⁺ | Cyclohexadienyl cation |

| 77 | 35 | [C₆H₅]⁺ | Phenyl cation (aromatization) |

Caption: Key electron ionization (EI) mass spectrometry fragmentation pathways.

Mechanistic Causality in Spectroscopic Choices

Expertise in analytical chemistry requires understanding why signals appear where they do, rather than just memorizing tables.

-

Bis-Allylic Proton Deshielding: In the ¹H NMR spectrum, the bis-allylic protons (H-3 and H-6) are highly diagnostic. They resonate significantly downfield (δ ~2.65 ppm) compared to standard allylic protons. This is caused by the additive magnetic anisotropy of the two flanking π-systems of the 1,4-cyclohexadiene ring, which creates a localized deshielding cone over these specific methylene groups ([3]).

-

Solvent Selection (CDCl₃): Chloroform-d is chosen not just for its low cost, but because it is non-coordinating. If the solvent is kept strictly anhydrous, it prevents rapid chemical exchange of the hydroxyl proton, sometimes allowing the observation of scalar coupling between the OH and the adjacent H-4' methylene.

-

MS Base Peak Causality: The mass spectrometric fragmentation is driven by carbocation stability. The base peak at m/z 93 is not a random artifact; it is the direct thermodynamic result of an allylic cleavage that expels a •C₃H₇O radical. This generates a highly resonance-stabilized methylenecyclohexadienyl cation (which often rearranges to a homotropylium-like species in the gas phase).

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. Below are the step-by-step methodologies for acquiring the data presented above.

High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Tube Preparation: Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of ≥ 4 cm to prevent vortexing artifacts during spinning.

-

Instrument Calibration: Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated 3D shimming (Z1-Z4 gradients) to achieve a TMS line width of < 0.5 Hz.

-

Acquisition: Run a standard 1D proton sequence (e.g., zg30) with a 30° flip angle, 2-3 second relaxation delay, and 16 scans. For ¹³C, run a proton-decoupled sequence (e.g., zgpg30) with a 2-second relaxation delay and ≥ 512 scans.

-

Self-Validation Check: The presence of the TMS peak at exactly 0.00 ppm and a sharp CDCl₃ residual solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) validates the calibration of the chemical shift axis.

ATR-FTIR Spectroscopy

-

Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with highly pure isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

-

Sample Application: Apply 1-2 drops of the neat liquid analyte directly onto the ATR crystal, ensuring complete coverage of the active sensor area.

-

Data Acquisition: Acquire the sample spectrum under identical conditions (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

-

Self-Validation Check: The background spectrum must show >95% transmittance across the entire range prior to sample application, ensuring the ATR crystal is free of cross-contamination.

GC-EI-MS Analysis

-

Sample Dilution: Prepare a 1 mg/mL solution of the analyte in GC-grade hexane.

-

Injection & Separation: Inject 1 µL into the GC operating in split mode (1:50) at 250 °C. Use a non-polar capillary column (e.g., HP-5MS). Program the oven from 60 °C (hold 2 min) to 280 °C at 15 °C/min.

-

Ionization: Transfer the eluent to the MS source (230 °C). Ionize using Electron Ionization (EI) at 70 eV. Scan the quadrupole from m/z 40 to 300.

-

Self-Validation Check: The observation of the PFTBA (perfluorotributylamine) tuning masses at m/z 69, 219, and 502 with appropriate relative abundances validates the mass axis calibration and detector sensitivity prior to sample injection.

Caption: Multi-modal spectroscopic workflow for structural elucidation.

References

-

LookChem. "Cas 3360-41-6, 4-Phenylbutanol (Birch Reduction Pathways)." LookChem Chemical Database. Available at:[Link]

-

Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions." Master Organic Chemistry, May 2018. Available at:[Link]

-

Abraham, R. J., et al. "Proton chemical shifts in NMR: Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond." Magnetic Resonance in Chemistry, 2001. Available at:[Link]

Sources

Scalable Synthesis of 4-(1,4-Cyclohexadien-1-yl)-1-butanol via Regioselective Birch Reduction

Executive Summary

The partial reduction of aromatic rings to non-conjugated dienes is a cornerstone of synthetic organic chemistry. This technical guide details the highly regioselective synthesis of 4-(1,4-cyclohexadien-1-yl)-1-butanol from 4-phenyl-1-butanol utilizing the Birch reduction. Designed for drug development professionals and synthetic chemists, this whitepaper dissects the mechanistic causality, stoichiometric requirements, and self-validating experimental protocols necessary to achieve near-quantitative yields (>98%) while preserving the unprotected primary hydroxyl group.

Mechanistic Rationale & Regioselectivity

The Birch reduction is a dissolving-metal reduction that converts arenes into 1,4-cyclohexadienes utilizing an alkali metal in liquid ammonia[1]. The transformation of 4-phenyl-1-butanol presents a unique intersection of chemoselectivity and regioselectivity governed by kinetic control.

Causality of Regioselectivity: The 4-hydroxybutyl chain acts as an electron-donating group (EDG). During the initial phase of the reduction, solvated electrons from the alkali metal add to the aromatic ring to form a radical anion[2]. According to Birch's empirical rules, the presence of an EDG dictates that the electron density is highest at the ortho and meta positions. Consequently, protonation by the alcohol co-solvent occurs at these positions[2]. This kinetic control ensures that the residual double bonds in the final product avoid the saturated carbons, placing the alkyl chain directly on the sp2-hybridized C1 carbon to yield the 1,4-diene[1].

Substrate-Specific Challenges: The Unprotected Hydroxyl Group

A critical variable in this specific synthesis is the presence of the terminal primary alcohol on the substrate.

Stoichiometric Causality: Alcohols react rapidly with alkali metals to form alkoxides, liberating hydrogen gas. In this workflow, the first equivalent of lithium is entirely consumed by the hydroxyl group to form a lithium alkoxide intermediate. Rather than being a detriment, this in situ protection is highly advantageous: it prevents unwanted side reactions of the alcohol and enhances the solubility of the anionic intermediates in the ammonia/THF solvent system.

However, this dictates that a standard 2.0-equivalent metal stoichiometry will fail. A minimum of 3.0 equivalents is theoretically required, with 4.5 equivalents being the empirical optimum to drive the rate-limiting conversion of the radical anion to the cyclohexadienyl radical[2],[3].

Optimization of Reaction Conditions

The choice of alkali metal and proton source significantly impacts the reaction efficiency. Lithium is preferred over sodium due to its higher reduction potential and the superior solubility of its electride salt in ammonia mixtures[4]. While tert-butanol is a common modern proton source[4], empirical data for 4-phenyl-1-butanol demonstrates that ethanol provides superior conversion rates, yielding up to 98.3% under optimized conditions[3].

Table 1: Optimization of Birch Reduction Parameters

| Parameter | Alkali Metal | Proton Source | Equivalents (Metal) | Co-Solvent | Yield (%) | Observation |

| Baseline | Sodium (Na) | Ethanol | 3.0 | None | 65% | Incomplete conversion, poor solubility. |

| Variation 1 | Lithium (Li) | tert-Butanol | 3.5 | THF | 82% | Clean reaction, but slower protonation. |

| Optimized | Lithium (Li) | Ethanol | 4.5 | THF | 98.3% | Optimal kinetics and complete reduction. |

| Variation 2 | Potassium (K) | tert-Butanol | 4.5 | THF | 78% | Trace over-reduction side products. |

Mechanistic Pathway Visualization

Figure 1: Stepwise mechanistic pathway of the Birch reduction of 4-phenyl-1-butanol.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system, utilizing visual cues to guarantee complete conversion.

Phase 1: Cryogenic Setup & Ammonia Condensation

-

Equip a flame-dried 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dry ice/acetone condenser, and an ammonia gas inlet.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 150 mL of anhydrous liquid ammonia into the flask.

-

Causality: The cryogenic temperature is strictly required to maintain ammonia in its liquid state (b.p. -33 °C) and to control the exothermic nature of the metal dissolution[5].

-

Phase 2: Substrate & Co-Solvent Addition 4. Dissolve 4-phenyl-1-butanol (10.0 g, 66.6 mmol) and absolute ethanol (15.5 g, 333 mmol, 5.0 eq) in 50 mL of anhydrous THF. 5. Add this solution dropwise to the liquid ammonia via an addition funnel.

-

Causality: THF acts as a crucial co-solvent. As the lithium alkoxide of the substrate forms, THF prevents this polar intermediate from precipitating out of the ammonia, ensuring homogeneous reaction kinetics.

Phase 3: Metal Addition & Self-Validating Reduction 6. Weigh out Lithium wire (2.08 g, 300 mmol, 4.5 eq). Cut the wire into small pieces under mineral oil, rinse with hexanes, and add them portion-wise to the reaction mixture. 7. Self-Validating Step: The initial pieces of lithium will react with the hydroxyl group, evolving H₂ gas without a permanent color change. As excess lithium dissolves, it forms an electride salt ( [Li(NH3)x]+e− ), turning the solution a persistent, deep blue[1]. 8. Maintain the deep blue color for 45 minutes.

-

Causality: The persistence of the blue color is a visual, self-validating indicator that a sufficient concentration of solvated electrons is present to drive the third-order, rate-limiting conversion of the radical anion[1].

Phase 4: Quenching & Isolation 9. Carefully add solid ammonium chloride ( NH4Cl ) portion-wise until the blue color completely dissipates.

-

Causality: NH4Cl acts as a mild acid to quench unreacted solvated electrons and lithium ethoxide without isomerizing the unconjugated 1,4-diene to the thermodynamically more stable 1,3-diene.

-

Remove the dry ice bath and allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Partition the residue between water (100 mL) and ethyl acetate (100 mL). Extract the aqueous layer twice more with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield 4-(1,4-cyclohexadien-1-yl)-1-butanol (approx. 98.3% yield)[3].

References

-

Birch reduction mechanism and regioselectivity Source: lscollege.ac.in URL:2

-

Birch reduction - Wikipedia Source: wikipedia.org URL:1

-

Birch reduction - Grokipedia Source: grokipedia.com URL:5

-

The Birch Reduction in Organic Synthesis Source: wepub.org (Warwick Evans Publishing) URL:4

-

Cas 3360-41-6, 4-Phenylbutanol Chemical Properties & Reactions Source: lookchem.com URL:3

Sources

The Birch Reduction of Aromatic Alcohols: Mechanistic Divergence, Substrate Nuances, and Protocol Optimization

Executive Summary

The Birch reduction is a cornerstone of synthetic organic chemistry, enabling the dearomatization of benzenoid rings into 1,4-cyclohexadienes. However, when applied to aromatic alcohols—specifically phenols and benzylic alcohols—the reaction introduces profound chemoselective and electronic complexities. This whitepaper provides an in-depth mechanistic analysis of dissolving metal reductions applied to aromatic alcohols, detailing the causality behind substrate resistance, the competition between hydrogenolysis and dearomatization, and modern, scalable protocols designed for drug development and complex target synthesis.

Core Mechanism of the Birch Reduction

The classical Birch reduction utilizes an alkali metal (Lithium, Sodium, or Potassium) dissolved in liquid ammonia (NH₃) at cryogenic temperatures, typically in the presence of a proton source such as ethanol or tert-butanol. The dissolution of the metal yields solvated electrons, creating a deep blue, highly reducing solution[1].

The mechanism proceeds via a sequential single-electron transfer (SET) and protonation cascade:

-

First SET: A solvated electron is transferred into the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, generating a resonance-stabilized radical anion.

-

First Protonation: The radical anion is highly basic and abstracts a proton from the alcohol additive, yielding a cyclohexadienyl radical. The regiochemistry of this protonation is dictated by the electronic nature of the ring substituents[1].

-

Second SET: A second solvated electron reduces the radical to a cyclohexadienyl carbanion.

-

Second Protonation: A final proton transfer generates the unconjugated 1,4-cyclohexadiene product.

Fig 1: Stepwise single-electron transfer and protonation in the Birch reduction.

The Phenol Conundrum: Electronic Resistance

A common pitfall in synthetic planning is attempting a direct Birch reduction on an unprotected phenol. Under the highly basic conditions of the dissolving metal reduction, the acidic phenolic proton is rapidly abstracted to form a phenoxide anion [2].

Causality of Resistance

The negative charge on the phenoxide oxygen is strongly delocalized into the aromatic π -system. This massive influx of electron density significantly raises the energy of the ring's LUMO. Because the initial step of the Birch reduction requires the injection of an electron into this LUMO, the electron-rich phenoxide presents an insurmountable thermodynamic and kinetic barrier to the formation of the requisite radical dianion[2].

The Solution: Phenols must be protected prior to reduction. Conversion to an alkyl ether (e.g., anisole) eliminates the acidic proton. The methoxy group acts as an electron-donating group (EDG), which directs the initial protonation to the ortho or meta position, ultimately yielding 1-methoxycyclohexa-1,4-diene. Mild acid hydrolysis of this enol ether subsequently provides the highly valuable cyclohex-2-en-1-one.

Benzyl Alcohols: Dearomatization vs. Hydrogenolysis

Benzylic alcohols present a distinct chemoselective challenge. When subjected to solvated electrons, the system faces a bifurcation in its reaction pathway: the electron can either populate the π∗ orbital of the aromatic ring (leading to dearomatization) or the σ∗ orbital of the benzylic C-O bond (leading to reductive cleavage/hydrogenolysis)[3].

In standard Birch conditions, the reductive cleavage of the C-O bond is often faster than ring reduction, resulting in the formation of toluene derivatives[4]. However, by modifying the solvent system—such as substituting liquid ammonia with ethylenediamine or manipulating the metal-to-proton-source ratio—chemoselectivity can be driven toward the 2,5-dihydrobenzyl alcohol[5]. Alternatively, reagents like SmI₂/H₂O/amine can be utilized to intentionally drive the quantitative cleavage of the benzylic C-O bond without touching the aromatic ring[3].

Fig 2: Divergent pathways of benzyl alcohol under dissolving metal reduction conditions.

Quantitative Substrate & Reagent Analysis

To aid in protocol design, the following tables summarize the empirical behavior of aromatic alcohols and the properties of common reducing systems.

Table 1: Substrate Behavior Profile

| Substrate Class | Representative Molecule | Primary Product | Mechanistic Rationale |

| Unprotected Phenols | Phenol | Unreacted Phenol | Deprotonation forms an electron-rich phenoxide, raising the LUMO and resisting SET[2]. |

| Protected Phenols | Anisole | 1-Methoxycyclohexa-1,4-diene | EDG directs protonation to yield maximal double bond substitution[1]. |

| Benzylic Alcohols | Benzyl Alcohol | Toluene (Cleavage) | Rapid SET into the C-O σ∗ anti-bonding orbital outcompetes ring dearomatization[3]. |

Table 2: Reducing Agents & Solvent Systems

| Reagent System | Reactivity Profile | Industrial Applicability & Notes |

| Li / NH₃ (liq) | Highest reactivity | Standard for complex synthesis. Requires cryogenic (-78°C) infrastructure. |

| Na / NH₃ (liq) | Moderate reactivity | Cheaper than Li; higher risk of over-reduction if proton source is depleted[4]. |

| Li / Ethylenediamine | High reactivity | Ammonia-free, non-cryogenic (-20°C to 30°C). Highly scalable for process chemistry[5]. |

| SmI₂ / H₂O / Amine | Chemoselective Cleavage | Specifically used for targeted benzylic C-O cleavage without dearomatization[3]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the causality of each reagent choice is clear to the operating scientist.

Protocol A: Dearomatization of a Protected Phenol (Anisole)

Objective: Synthesis of 1-methoxycyclohexa-1,4-diene.

-

Apparatus Setup: Equip a flame-dried 3-neck round-bottom flask with a cold finger condenser (filled with dry ice/acetone) and a magnetic stir bar. Purge the system with inert Argon.

-

Solvent Condensation: Condense approximately 50 mL of anhydrous ammonia (NH₃) into the flask at -78°C. Add 10 mL of anhydrous Tetrahydrofuran (THF) as a co-solvent to enhance substrate solubility.

-

Substrate & Proton Source Addition: Add anisole (10.0 mmol) and tert-butanol (12.0 mmol).

-

Causality Check:tert-butanol is chosen over ethanol because its steric bulk prevents rapid, parasitic reaction with the lithium metal (which would generate H₂ gas), ensuring the protons are reserved for the radical anion intermediate.

-

-

Reduction: Slowly add freshly cut Lithium wire (25.0 mmol) in small pieces. The solution will turn a deep, persistent blue, indicating the presence of solvated electrons. Stir at -78°C for 2 hours.

-

Quench: Add isoprene (1-2 mL) dropwise until the blue color dissipates.

-

Causality Check: Isoprene safely consumes the excess solvated electrons without evolving hydrogen gas. Follow this by adding solid NH₄Cl (30 mmol) to fully neutralize the basic intermediates.

-

-

Workup: Remove the cold bath and allow the NH₃ to evaporate overnight in a well-ventilated fume hood. Partition the remaining residue between water and diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Ammonia-Free Reduction of Benzyl Alcohol (Modified Benkeser/Birch)

Objective: Non-cryogenic reduction utilizing an amine solvent system[5].

-

Apparatus Setup: Equip a standard round-bottom flask with a magnetic stir bar and cool to 0°C using an ice-water bath.

-

Reagent Mixture: Combine Benzyl alcohol (9.25 mmol), THF (30 mL), ethylenediamine (74.0 mmol), and tert-butanol (13.9 mmol) in the flask[5].

-

Causality Check: Ethylenediamine replaces liquid ammonia, stabilizing the solvated electrons at much higher temperatures (0°C to 30°C), bypassing the need for cryogenic infrastructure.

-

-

Reduction: Add Lithium metal (37.0 mmol) to the stirred solution. Maintain the temperature at 0°C. The reaction mixture will generate the characteristic solvated electron coloration.

-

Monitoring & Quench: Stir for 4-6 hours, monitoring the disappearance of the starting material via TLC. Quench carefully with cold water (dropwise initially) to destroy unreacted lithium and neutralize the mixture.

-

Workup: Extract the aqueous layer with ethyl acetate (3x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Sources

An In-depth Technical Guide to the Synthesis of 4-(1,4-Cyclohexadien-1-yl)-1-butanol: Key Starting Materials and Strategic Insights

Introduction

4-(1,4-Cyclohexadien-1-yl)-1-butanol is a valuable chemical intermediate whose synthesis requires a strategic approach to control the regioselectivity of the core cyclohexadiene ring. This guide provides an in-depth analysis of the key starting materials and synthetic methodologies for its preparation, tailored for researchers, scientists, and professionals in drug development. The primary synthetic strategy hinges on the well-established Birch reduction of an aromatic precursor, 4-phenyl-1-butanol. Consequently, this document is structured to first address the synthesis of this critical precursor from fundamental starting materials, followed by a detailed exploration of its conversion to the target molecule.

Part 1: Synthesis of the Key Precursor, 4-Phenyl-1-butanol

The selection of a synthetic route to 4-phenyl-1-butanol is often dictated by the availability and cost of the initial starting materials, as well as considerations of yield and scalability. Below, we explore several field-proven methodologies.

Strategy 1: Friedel-Crafts Chemistry with Benzene

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and offers a direct route to functionalize benzene.

1.A. Friedel-Crafts Alkylation with a Pre-functionalized Four-Carbon Chain

A robust method involves the reaction of benzene with a four-carbon electrophile. A notable approach utilizes tetrahydrofuran (THF) as the four-carbon source.[1] In this process, THF is first opened by an acyl chloride in the presence of a Lewis acid catalyst like zinc chloride to generate a 4-chlorobutanol ester. This intermediate can then directly alkylate benzene via a Friedel-Crafts reaction catalyzed by a stronger Lewis acid, such as aluminum trichloride. The resulting 4-phenyl-butanol ester is subsequently hydrolyzed under basic conditions to yield 4-phenyl-1-butanol.[1]

Experimental Protocol: Synthesis of 4-Phenyl-1-butanol via THF Ring Opening and Friedel-Crafts Alkylation [1]

-

Formation of 4-chlorobutanol ester: To a cooled solution of tetrahydrofuran, add zinc chloride followed by the dropwise addition of an acyl chloride (e.g., acetyl chloride). Maintain the temperature below 30°C. After the addition is complete, continue stirring for 1 hour. The product, 4-chlorobutanol acetate, can be isolated by distillation.

-

Friedel-Crafts Alkylation: In a separate flask, charge benzene and aluminum trichloride. To this mixture, add the 4-chlorobutanol acetate. The reaction is typically stirred at a moderate temperature until completion.

-

Work-up and Hydrolysis: Slowly pour the reaction mixture into ice water to quench the reaction. Separate the organic layer and wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure. The resulting 4-phenyl-butanol ester is then hydrolyzed by heating with an aqueous solution of sodium hydroxide in methanol. After removal of methanol, the product is extracted and purified.

1.B. Friedel-Crafts Acylation with γ-Butyrolactone followed by Reduction

An alternative Friedel-Crafts approach employs γ-butyrolactone as the acylating agent for benzene. This reaction, typically catalyzed by aluminum chloride, forms 4-oxo-4-phenylbutanoic acid. Subsequent reduction of both the ketone and the carboxylic acid is required to obtain 4-phenyl-1-butanol. A common reducing agent for this transformation is sodium borohydride in the presence of iodine or an acid like aluminum chloride.[2][3]

Table 1: Comparison of Friedel-Crafts Routes to 4-Phenyl-1-butanol

| Feature | Alkylation with 4-chlorobutanol ester from THF | Acylation with γ-Butyrolactone |

| Key Reagents | Tetrahydrofuran, Acyl Chloride, Benzene, ZnCl₂, AlCl₃ | γ-Butyrolactone, Benzene, AlCl₃, Reducing Agent (e.g., NaBH₄/I₂) |

| Intermediates | 4-chlorobutanol ester, 4-phenyl-butanol ester | 4-oxo-4-phenylbutanoic acid |

| Key Transformations | Ring-opening, Friedel-Crafts Alkylation, Hydrolysis | Friedel-Crafts Acylation, Carbonyl and Carboxylic Acid Reduction |

| Advantages | Potentially fewer steps post-alkylation. | Utilizes readily available γ-butyrolactone. |

| Considerations | Control of reaction conditions is crucial to avoid side reactions. | Requires a robust reduction step for two functional groups. |

Strategy 2: Grignard Reaction

The Grignard reaction provides a powerful method for carbon-carbon bond formation. For the synthesis of 4-phenyl-1-butanol, phenylethylmagnesium bromide can be reacted with ethylene oxide.[4] This approach builds the four-carbon chain by adding two carbons to a phenyl-ethyl starting material.

Causality in Experimental Choice: The high reactivity of Grignard reagents necessitates anhydrous conditions and careful handling.[5][6] The choice of a Grignard route is often favored when the corresponding organohalide is readily accessible and when other functional groups that might interfere with the Grignard reagent are absent.

Strategy 3: Reduction of Phenyl-Containing Esters or Acids

Commercially available or readily synthesized esters, such as methyl-4-phenylbutanoate, can be efficiently reduced to 4-phenyl-1-butanol using reducing agents like sodium borohydride, often in the presence of an additive like aluminum chloride or an acid.[3] Similarly, 4-phenylbutyric acid can be reduced to the target alcohol.

Part 2: The Birch Reduction of 4-Phenyl-1-butanol

The conversion of the aromatic ring in 4-phenyl-1-butanol to a 1,4-cyclohexadiene is selectively achieved through the Birch reduction.[7][8] This reaction employs a solution of an alkali metal (typically sodium or lithium) in liquid ammonia, with an alcohol serving as a proton source.[9][10]

Mechanistic Insights and Regioselectivity

The Birch reduction proceeds via a radical anion intermediate formed by the addition of a solvated electron to the aromatic ring.[8][11] This is followed by protonation by the alcohol. A second electron addition and another protonation complete the reduction.[11] For benzene rings bearing an electron-donating alkyl group, like the butanol side chain in our precursor, the reduction occurs in a way that the double bonds of the resulting 1,4-cyclohexadiene are adjacent to the substituent.[11] This is a critical consideration for obtaining the desired isomer.

Experimental Protocol: Birch Reduction of 4-Phenyl-1-butanol [7][12]

-

Setup: In a flask equipped with a dry ice condenser, condense anhydrous liquid ammonia at -78°C.

-

Dissolving Metal: Add small pieces of lithium or sodium metal to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Substrate Addition: Add a solution of 4-phenyl-1-butanol in a suitable co-solvent (e.g., tert-butanol, ethanol) to the reaction mixture. The alcohol also serves as the proton source.

-

Quenching: After the reaction is complete (indicated by the disappearance of the blue color), carefully quench the reaction by adding a proton source like ammonium chloride.

-

Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over an anhydrous salt, and purify the product, for instance, by distillation.

Causality in Experimental Choice: The use of an alcohol like tert-butanol is strategic. It is acidic enough to protonate the radical anion intermediates but not so acidic as to react rapidly with the dissolved alkali metal.[12] Lithium is often preferred over sodium as it is less reactive with ammonia and the alcohol, allowing for a more controlled reaction.[12]

Synthetic Workflow Visualization

Caption: Overall synthetic strategy for 4-(1,4-Cyclohexadien-1-yl)-1-butanol.

Conclusion

The synthesis of 4-(1,4-Cyclohexadien-1-yl)-1-butanol is a two-stage process that highlights fundamental and powerful reactions in organic chemistry. The initial preparation of the key aromatic precursor, 4-phenyl-1-butanol, can be achieved through various reliable methods, including Friedel-Crafts reactions and Grignard chemistry, with the choice of route depending on available starting materials and desired scale. The subsequent Birch reduction of this precursor offers a regioselective and efficient means to produce the target 1,4-cyclohexadiene derivative. A thorough understanding of the mechanisms and experimental nuances detailed in this guide is paramount for the successful and reproducible synthesis of this valuable compound.

References

- Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

-

QuickCompany. (n.d.). Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Retrieved from [Link]

-

Brandsma, L., van Soolingen, J., & Andringa, H. (1990). A Procedure for the Preparation of Pure 1,4-Cyclohexadiene from Benzene. Synthetic Communications, 20(14), 2165-2167. Retrieved from [Link]

-

Grokipedia. (n.d.). Birch reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Birch Reduction. Retrieved from [Link]

-

Pearson+. (n.d.). Predict the major product from the Birch Reduction | Study Prep. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

Sources

- 1. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]

- 4. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 5. 格氏试剂 [sigmaaldrich.com]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. Birch reduction â Grokipedia [grokipedia.com]

- 8. Birch reduction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Predict the major product from the Birch Reduction | Study Prep in Pearson+ [pearson.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. tandfonline.com [tandfonline.com]

Navigating Uncharted Chemical Space: A Technical Guide to 4-(1,4-Cyclohexadien-1-yl)-1-butanol for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Novelty of 4-(1,4-Cyclohexadien-1-yl)-1-butanol

A thorough search of established chemical databases reveals the absence of a registered CAS number for 4-(1,4-Cyclohexadien-1-yl)-1-butanol. This indicates that the compound is either a novel chemical entity or has been sparsely reported in scientific literature, making it a frontier molecule for chemical exploration. Its structure, featuring a reactive 1,4-cyclohexadiene ring linked to a butanol sidechain, presents intriguing possibilities for its application as a versatile building block in organic synthesis and as a potential scaffold in medicinal chemistry. The 1,4-cyclohexadiene moiety, being a non-aromatic, conformationally flexible ring system with two isolated double bonds, offers a unique three-dimensional profile that can be exploited in the design of molecules with specific biological targets.

Proposed Synthetic Routes

The synthesis of 4-(1,4-Cyclohexadien-1-yl)-1-butanol can be approached through several established synthetic strategies. The choice of route will depend on the availability of starting materials, desired scale, and stereochemical considerations.

Route A: Birch Reduction of a Phenyl-Substituted Butanol Derivative

The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes.[1][2][3][4] This approach offers a direct route to the target molecule from a readily available aromatic precursor.

Proposed Reaction Scheme:

Caption: Proposed synthesis of 4-(1,4-Cyclohexadien-1-yl)-1-butanol via Birch reduction.

Experimental Protocol (Illustrative):

-

Setup: A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon).

-

Ammonia Condensation: Anhydrous liquid ammonia (e.g., 100 mL for a 10 mmol scale reaction) is condensed into the flask at -78 °C.

-

Metal Dissolution: Small pieces of sodium or lithium metal (2.5 equivalents) are added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.[4]

-

Substrate Addition: A solution of 4-phenyl-1-butanol (1 equivalent) and a proton source such as ethanol or t-butanol (4 equivalents) in an anhydrous ether (e.g., THF) is added dropwise to the reaction mixture. The reaction progress can be monitored by the disappearance of the blue color.

-

Quenching: The reaction is carefully quenched by the addition of a proton source like ammonium chloride.

-

Workup: The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-(1,4-Cyclohexadien-1-yl)-1-butanol.

Causality of Experimental Choices:

-

Alkali Metal and Liquid Ammonia: This combination generates solvated electrons, which are the reducing agents responsible for the dearomatization of the benzene ring.[3]

-

Proton Source (Alcohol): The alcohol is crucial for protonating the radical anion and carbanion intermediates formed during the reduction, preventing side reactions and leading to the desired 1,4-cyclohexadiene product.[1]

-

Anhydrous Conditions and Inert Atmosphere: Alkali metals react violently with water, and the intermediates are sensitive to oxygen. Therefore, stringent anhydrous and inert conditions are essential for the success and safety of the reaction.

Route B: Alkylation of 1,4-Cyclohexadiene

This route involves the deprotonation of 1,4-cyclohexadiene followed by alkylation with a suitable four-carbon electrophile.

Proposed Reaction Scheme:

Caption: Proposed synthesis via alkylation of 1,4-cyclohexadiene.

Experimental Protocol (Illustrative):

-

Deprotonation: A solution of 1,4-cyclohexadiene (1 equivalent) in an anhydrous ether (e.g., THF) is cooled to -78 °C under an inert atmosphere. A solution of a strong base such as n-butyllithium (1.1 equivalents) is added dropwise.

-

Alkylation: A solution of a protected 4-halobutanol, for example, 4-bromo-1-(tert-butyldimethylsilyloxy)butane (1 equivalent), in anhydrous THF is added to the lithium cyclohexadienide solution. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Deprotection: The resulting silyl ether is deprotected using a standard procedure, such as treatment with tetrabutylammonium fluoride (TBAF) in THF.

-

Purification: The final product is purified by column chromatography.

Causality of Experimental Choices:

-

Strong Base: A strong base like n-butyllithium is required to deprotonate the allylic C-H bond of 1,4-cyclohexadiene to form the corresponding anion.[5]

-

Protected Electrophile: The use of a protected butanol derivative is essential to prevent the acidic hydroxyl group from reacting with the organolithium intermediate. The tert-butyldimethylsilyl (TBDMS) group is a common choice due to its stability and ease of removal.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data for 4-(1,4-Cyclohexadien-1-yl)-1-butanol, its properties can be predicted by comparison with its structural analogs: 4-(Cyclohexen-1-yl)butanol (CAS 36144-12-4) and 4-Cyclohexyl-1-butanol (CAS 4441-57-0).

| Property | Predicted for 4-(1,4-Cyclohexadien-1-yl)-1-butanol | 4-(Cyclohexen-1-yl)butanol[6][7] | 4-Cyclohexyl-1-butanol[3][8] |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₈O | C₁₀H₂₀O |

| Molecular Weight | 152.23 g/mol | 154.25 g/mol | 156.27 g/mol |

| Boiling Point | Estimated to be slightly lower than 4-(Cyclohexen-1-yl)butanol due to lower molecular weight and less van der Waals forces. | Not readily available | 103-104 °C at 4 mmHg |

| Density | Estimated to be around 0.93-0.95 g/mL at 25 °C. | Not readily available | 0.902 g/mL at 25 °C |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents. | Not readily available | Not readily available |

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

-

Vinyl Protons: Signals corresponding to the four vinyl protons of the 1,4-cyclohexadiene ring are expected in the range of δ 5.5-6.0 ppm.[9]

-

Allylic Protons: The allylic protons on the cyclohexadiene ring will likely appear as a broad signal around δ 2.5-2.8 ppm.

-

Butanol Chain Protons: The methylene group adjacent to the hydroxyl group (-CH₂OH) is expected to resonate around δ 3.6 ppm. The other methylene groups of the butanol chain will appear as multiplets in the upfield region (δ 1.4-2.2 ppm).

¹³C NMR Spectroscopy:

-

Vinyl Carbons: The four sp² hybridized carbons of the cyclohexadiene ring are expected to have chemical shifts in the range of δ 120-130 ppm.[10]

-

Allylic Carbons: The two sp³ hybridized allylic carbons of the ring will likely appear around δ 25-30 ppm.

-

Butanol Chain Carbons: The carbon bearing the hydroxyl group (-CH₂OH) is expected around δ 62 ppm, with the other aliphatic carbons appearing at higher field.

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A molecular ion peak at m/z 152 is expected.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of water (M-18), loss of the butanol side chain, and retro-Diels-Alder fragmentation of the cyclohexadiene ring, which could lead to a characteristic fragment ion.[11]

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C=C Stretch: A peak around 1640-1660 cm⁻¹ corresponding to the C=C double bonds in the cyclohexadiene ring.

-

=C-H Stretch: A signal just above 3000 cm⁻¹ for the vinylic C-H bonds.

-

C-O Stretch: An absorption in the range of 1050-1150 cm⁻¹ for the primary alcohol C-O bond.

Potential Applications in Drug Development

The unique structural features of 4-(1,4-Cyclohexadien-1-yl)-1-butanol make it an attractive scaffold for drug discovery.

-

Bioisosteric Replacement: The 1,4-cyclohexadiene moiety can serve as a non-aromatic bioisostere for a phenyl group.[12] This substitution can improve metabolic stability, reduce toxicity, and modulate the pharmacokinetic profile of a drug candidate. The three-dimensional nature of the cyclohexadiene ring, in contrast to the planar phenyl group, can lead to altered binding interactions with biological targets.

-

Scaffold for Further Functionalization: The double bonds in the cyclohexadiene ring and the terminal hydroxyl group of the butanol chain provide multiple handles for further chemical modification. This allows for the generation of diverse libraries of compounds for high-throughput screening. For example, the double bonds can undergo various addition reactions, and the hydroxyl group can be oxidized or converted to other functional groups.

-

Access to Novel Chemical Space: As a novel molecule, its derivatives would populate unexplored regions of chemical space, increasing the probability of discovering compounds with novel biological activities.

Safety and Handling

While specific toxicity data for 4-(1,4-Cyclohexadien-1-yl)-1-butanol is unavailable, a risk assessment can be made based on its structural components.

-

1,4-Cyclohexadiene: This is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[13][14][15][16] It may also pose health risks upon inhalation or ingestion.

-

Unsaturated Alcohols: Lower molecular weight unsaturated alcohols can exhibit a greater degree of toxicity and irritation compared to their saturated counterparts.[17][18] They can be irritants to the eyes and mucous membranes, and skin absorption can be a health hazard.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Take precautions against static discharge.[15]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

4-(1,4-Cyclohexadien-1-yl)-1-butanol represents an exciting opportunity for chemical innovation. Although not commercially available, this guide provides robust and scientifically grounded pathways for its synthesis and a predictive framework for its properties. The unique combination of a reactive diene system and a functionalized alkyl chain makes it a promising building block for the development of novel therapeutics and advanced materials. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and scientists venturing into this uncharted area of chemical space.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Alkylation of cyclohexa-1,4-diene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Cyclohexa-1,4-diene(628-41-1) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. CAS 628-41-1: 1,4-Cyclohexadiene | CymitQuimica [cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

A Technical Guide to 4-(1,4-Cyclohexadien-1-yl)-1-butanol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive analysis of 4-(1,4-Cyclohexadien-1-yl)-1-butanol, a molecule of interest for its potential applications in medicinal chemistry and materials science. This document details the compound's molecular and physicochemical properties, outlines a robust and plausible synthetic methodology based on established chemical principles, and provides a predictive framework for its spectroscopic characterization. Furthermore, we explore the strategic relevance of the 1,4-cyclohexadiene moiety and the primary alcohol functional group in the context of modern drug discovery, positioning this molecule as a versatile building block for developing novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their work.

Molecular Profile and Physicochemical Properties

The unique three-dimensional structure of the 1,4-cyclohexadiene ring, a non-conjugated diene system, imparts specific conformational constraints and reactivity patterns that distinguish it from its aromatic or fully saturated counterparts. The attachment of a flexible butanol chain terminating in a primary alcohol introduces a key site for hydrogen bonding and a handle for further chemical modification.

Chemical Structure

The structure consists of a butan-1-ol chain where carbon-4 is attached to the C1 position of a cyclohexa-1,4-diene ring.

Caption: 2D Structure of 4-(1,4-Cyclohexadien-1-yl)-1-butanol.

Molecular Formula and Weight

The fundamental quantitative descriptors of the molecule are summarized below. The molecular weight is calculated based on the IUPAC atomic weights.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Exact Mass | 152.12 g/mol |

| Molecular Weight | 152.24 g/mol |

Synthesis and Methodologies

The synthesis of 1,4-cyclohexadiene derivatives is most classically achieved via the Birch reduction of an aromatic precursor. This transformation is highly efficient and provides direct access to the non-conjugated diene system, which is otherwise challenging to construct.

Proposed Synthetic Pathway: Birch Reduction

We propose the synthesis of 4-(1,4-Cyclohexadien-1-yl)-1-butanol from the commercially available precursor, 4-phenyl-1-butanol. The Birch reduction utilizes an alkali metal (like sodium or lithium) dissolved in liquid ammonia to form a solvated electron, which reduces the aromatic ring. An alcohol is typically added as a proton source to quench the radical anion intermediates.[1]

Caption: Proposed synthetic workflow via Birch Reduction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for Birch reductions.[1] All operations should be performed in a well-ventilated fume hood.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a septum for additions. Ensure the system is under an inert atmosphere (e.g., argon).

-

Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 100 mL of anhydrous ammonia gas into the flask for a 10 mmol scale reaction.

-

Reactant Addition: Dissolve 4-phenyl-1-butanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL) and add it to the liquid ammonia via cannula.

-

Metal Addition: Carefully add small, freshly cut pieces of sodium metal (2.5 eq) to the stirring solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.

-

Protonation: After the blue color persists for 1-2 hours, slowly add anhydrous ethanol (4.0 eq) dropwise until the blue color is discharged.

-

Quenching & Evaporation: Cautiously quench the reaction by the slow addition of solid ammonium chloride. Remove the cold bath and allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Workup: Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4-(1,4-Cyclohexadien-1-yl)-1-butanol.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following section outlines the expected spectroscopic signatures for 4-(1,4-Cyclohexadien-1-yl)-1-butanol based on its functional groups.

Predicted Spectroscopic Data

The presence of the alcohol, the non-conjugated diene, and the aliphatic chain gives rise to a distinct set of signals that can be used for unambiguous identification.

| Technique | Expected Signature |

| ¹H NMR (CDCl₃) | δ ~5.7 ppm: (m, 4H, vinylic protons, -CH=CH-)δ ~3.6 ppm: (t, 2H, -CH₂-OH)δ ~2.7 ppm: (m, 4H, allylic protons, =CH-CH₂-CH=)δ ~1.4-1.7 ppm: (m, 4H, aliphatic -CH₂-)δ (variable): (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ ~125-127 ppm: (4C, vinylic carbons)δ ~62 ppm: (1C, -CH₂-OH)δ ~25-35 ppm: (5C, aliphatic carbons) |

| IR (thin film, cm⁻¹) | ~3350 cm⁻¹: (broad, O-H stretch)~3020 cm⁻¹: (=C-H stretch, vinylic)~2920, 2850 cm⁻¹: (C-H stretch, aliphatic)~1650 cm⁻¹: (C=C stretch, weak) |

| Mass Spec. (EI) | m/z (%): 152 [M]⁺, fragments corresponding to loss of H₂O (134), loss of butanol side chain. |

Relevance and Applications in Drug Discovery

The structural motifs within 4-(1,4-Cyclohexadien-1-yl)-1-butanol offer compelling advantages for medicinal chemistry and drug design.

The Cyclohexadiene Moiety as a Bioisostere

In drug design, replacing an aromatic ring with a non-aromatic carbocycle is a common strategy to modulate physicochemical properties. The 1,4-cyclohexadiene ring can serve as a bioisostere for a phenyl ring, offering several benefits:

-

Reduced Lipophilicity: It can decrease the molecule's LogP value, potentially improving aqueous solubility and pharmacokinetic profiles.

-

Altered Metabolism: It removes the potential for aromatic oxidation by cytochrome P450 enzymes, a common metabolic pathway that can lead to reactive intermediates.

-

Conformational Rigidity: The ring provides a more defined three-dimensional structure compared to a flexible alkyl chain, which can be crucial for optimizing binding to a biological target.[2]

The Primary Alcohol as a Pharmacophoric Element and Synthetic Handle

The primary alcohol is a versatile functional group in drug development.

-

Pharmacophore: The hydroxyl group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with protein targets like kinases or proteases.

-

Metabolic Stability: Unlike secondary alcohols which can be oxidized to ketones, and primary alcohols which can be oxidized to carboxylic acids, strategic placement of functional groups can influence metabolic stability. While primary alcohols are susceptible to oxidation, their presence is often crucial for activity.[3]

-

Synthetic Handle: It serves as a convenient attachment point for further derivatization. For instance, it can be used in cross-coupling reactions to link to other molecular fragments or to form prodrugs through esterification, improving bioavailability.[4] The development of complex molecules often relies on the strategic use of such functional handles.[5]

Conclusion

4-(1,4-Cyclohexadien-1-yl)-1-butanol represents a valuable, yet underexplored, chemical scaffold. Its synthesis is feasible through well-established organometallic transformations, and its structure offers a unique combination of conformational constraint and functional versatility. For drug development professionals, this molecule provides a compelling starting point for library synthesis and lead optimization campaigns, with the potential to address common challenges related to solubility, metabolism, and target engagement.

References

-

The Good Scents Company. (n.d.). 4-cyclohexyl-1-butanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Cyclohexyl-1-butanol (CAS 4441-57-0). Retrieved from [Link]

-

Hill-Cousins, J. (n.d.). Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. Cardiff University. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-(1-cyclopenten-1-yl)-1-butanol. Retrieved from [Link]

-

Wouters, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(11), 1754-1767. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Phenylcyclohexa-2,4-dien-1-yl)butanal. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-BUTANOL. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-cyclohexadienes. Retrieved from [Link]

-

Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

-

DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]

-

Campeau, L. C., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(11), 3183. Retrieved from [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. (n.d.). Retrieved from [Link]

-

Wu, S., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Biotechnology for Biofuels and Bioproducts, 15(1), 81. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis based on cyclohexadienes. Part 22.1 Formal syntheses of patchouli alcohol and norpatchoulenol. RSC Publishing. Retrieved from [Link]

-

Butters, M., et al. (2008). Directed epoxidation of cyclohexa-1,4-dienes-stereoselective formation of up to six contiguous stereogenic centres. Organic & Biomolecular Chemistry, 6(23), 4426-4434. Retrieved from [Link]

Sources

- 1. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Solubility of 4-(1,4-Cyclohexadien-1-yl)-1-butanol in common lab solvents.

A Comprehensive Technical Guide to the Solubility of 4-(1,4-Cyclohexadien-1-yl)-1-butanol in Common Laboratory Solvents

Introduction

The solubility of a compound is a fundamental physicochemical property that dictates its application and behavior in a chemical system. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's solubility is paramount for process design, from synthesis and purification to formulation and delivery. This guide provides an in-depth technical examination of the solubility profile of 4-(1,4-Cyclohexadien-1-yl)-1-butanol.

This compound, while not extensively documented in public literature, possesses structural features—a hydroxyl functional group, a butyl chain, and a cyclohexadiene ring—that make its solubility behavior an interesting case study in the balance between hydrophilic and lipophilic characteristics. This document will deconstruct the molecule's structure to predict its solubility based on established chemical principles. Furthermore, it will provide a robust, self-validating experimental protocol for the empirical determination of its solubility in a range of common laboratory solvents.

Physicochemical Properties of 4-(1,4-Cyclohexadien-1-yl)-1-butanol

To understand the solubility of 4-(1,4-Cyclohexadien-1-yl)-1-butanol, we must first analyze its molecular structure. The molecule consists of two primary regions with distinct chemical properties:

-

The Hydrophilic Region: The terminal butanol chain is capped by a hydroxyl (-OH) group. This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] The presence of this group imparts a degree of polarity to the molecule, suggesting potential solubility in polar solvents.

-

The Lipophilic Region: The C10 hydrocarbon backbone, comprising the butyl chain and the 1,4-cyclohexadiene ring, is nonpolar. This substantial nonpolar region will favor interactions with nonpolar solvents through van der Waals forces.

This amphiphilic nature—possessing both hydrophilic and lipophilic characteristics—means that the compound's solubility will not be straightforward and will be highly dependent on the chosen solvent.

Sources

Harnessing 1,4-Cyclohexadiene Derivatives in Advanced Organic Synthesis: A Technical Whitepaper

Introduction: The Pro-Aromatic Thermodynamic Driving Force

Historically recognized merely as the product of the Birch reduction of benzene, 1,4-cyclohexadiene (CHD) and its functionalized derivatives have evolved into highly sophisticated, multi-faceted reagents in modern organic synthesis[1]. For researchers and drug development professionals, the utility of 1,4-CHD is anchored in a powerful thermodynamic principle: the pro-aromatic driving force.

The aromatization of 1,4-CHD to benzene releases an immense resonance stabilization energy of approximately 138 kJ/mol[1]. Furthermore, the bisallylic C–H bonds in 1,4-CHD possess an unusually low bond-dissociation energy (BDE) of roughly 320 kJ/mol[1]. This highly specific energetic profile allows 1,4-CHD to act as a potent hydrogen atom donor, making it an exceptional surrogate for hazardous reagents like high-pressure hydrogen gas or highly toxic organotin hydrides[2][3].

1,4-Cyclohexadiene as a Hydrogen Surrogate in Transfer Hydrogenation

The application of 1,4-CHD in transfer hydrogenation (TH) bypasses the severe operational hazards of H₂ gas while maintaining strict atom economy. The irreversible aromatization of CHD thermodynamically drives the reduction of olefins and other unsaturated systems[2].

Mechanistic Causality

Depending on the selected catalytic system, 1,4-CHD can donate hydrogen via ionic (hydride/proton transfer) or radical pathways. For instance, in the presence of the superelectrophilic gallium(III) complex [IPr·GaCl2][SbF6], 1,4-CHD acts as an H₂ surrogate to reduce cyclic alkenes[4][5]. The mechanism involves the activation of the alkene to a prochiral carbenium ion, followed by a highly selective hydride transfer from 1,4-CHD[6]. The resulting cyclohexadienyl cation subsequently loses a proton to yield the reduced alkane and benzene.

Recently, metal-free asymmetric transfer hydrogenation (ATH) has been achieved using chiral 1,4-CHD derivatives and Lewis acid catalysts like [Ph3C][(C6F5)4]. In these advanced systems, the steric bulk at the tertiary carbon of the CHD derivative dictates the enantiofacial selectivity, transferring chirality without transition metals[6][7]. Additionally, elemental iodine has been discovered as a mild, efficient initiator for TH from 1,4-CHD to aryl-substituted alkenes at room temperature[8].

Figure 1: Ionic transfer hydrogenation mechanism driven by 1,4-CHD aromatization.

Self-Validating Experimental Protocol: Gallium-Catalyzed Transfer Hydrogenation

This protocol leverages the volatility and NMR-distinctiveness of benzene to create a self-validating system. The stoichiometric conversion of 1,4-CHD to benzene directly correlates with substrate reduction, allowing precise real-time reaction monitoring.

-

Catalyst Preparation : In a nitrogen-filled glovebox, weigh 5 mol% of [IPr·GaCl2][SbF6] into an oven-dried Schlenk flask. Causality: The cationic Ga(III) complex is a highly moisture-sensitive superelectrophile; strict inert atmosphere prevents premature quenching of the catalyst by ambient humidity.

-

Reagent Addition : Dissolve the alkene substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add 1,4-cyclohexadiene (1.5 equiv) via a gastight syringe.

-

Reaction Execution : Stir the mixture at room temperature for 12–24 hours. Validation: Monitor the reaction via ¹H NMR by tracking the disappearance of the bisallylic protons of 1,4-CHD (δ ~2.7 ppm) and the concomitant appearance of the benzene singlet (δ ~7.3 ppm). The 1:1 ratio of product formation to benzene generation validates the hydride transfer efficiency.

-

Workup : Quench with a single drop of triethylamine. Concentrate under reduced pressure. The benzene byproduct and unreacted 1,4-CHD are highly volatile and easily removed in vacuo, leaving the crude reduced product ready for direct column chromatography.

1,4-Cyclohexadiene Derivatives as Radical Precursors

For decades, tributyltin hydride (Bu₃SnH) was the gold standard for radical chain reactions, despite its severe neurotoxicity and notorious purification difficulties. Silylated 1,4-cyclohexadienes have successfully emerged as non-toxic, highly stable substitutes[1][3].

Mechanistic Causality

The design of these reagents relies on a carefully orchestrated sequence of radical generation and β-scission. When an initiator radical abstracts a bisallylic hydrogen from a silylated 1,4-CHD, a cyclohexadienyl radical intermediate is formed[3]. Driven entirely by the 138 kJ/mol aromatization energy, this intermediate undergoes rapid β-scission, extruding a silyl radical (e.g., R₃Si•) and a benign arene byproduct[3]. The highly reactive silyl radical then abstracts a halogen from the target substrate, propagating the radical chain[3].

Figure 2: Radical chain propagation via β-scission of a silylated 1,4-CHD precursor.

Self-Validating Experimental Protocol: Radical Dehalogenation

-

Initiation Setup : In an oven-dried round-bottom flask, dissolve the alkyl halide (1.0 equiv) and the silylated 1,4-CHD reagent (1.2 equiv) in degassed benzene (0.1 M). Causality: Degassing (via the freeze-pump-thaw method) is critical to prevent molecular oxygen from quenching the highly reactive silyl radical intermediate.

-

Initiator Addition : Add AIBN (azobisisobutyronitrile, 10 mol%) as the thermal radical initiator.

-

Thermal Activation : Heat the mixture to 80 °C under a reflux condenser for 4 hours. Causality: A temperature of 80 °C provides the optimal half-life (~1 hour) for AIBN decomposition, ensuring a steady, controlled release of initiating isobutyronitrile radicals.

-

Purification : The reaction is self-validating through TLC analysis—the complete consumption of the alkyl halide coincides exactly with the generation of the target alkane and the UV-active arene byproduct. Evaporate the solvent and purify via standard silica gel chromatography.

Quantitative Data Summary

The versatility of 1,4-CHD derivatives is highlighted by their robust performance across various reaction paradigms, as summarized below:

| Application Paradigm | Reagent / Catalyst System | Substrate Scope | Yield / Selectivity | Key Synthetic Advantage | Ref |

| Transfer Hydrogenation | 1,4-CHD / [IPr·GaCl2][SbF6] | Cyclic alkenes | >90% Yield | Avoids high-pressure H₂; exceptionally mild conditions. | [4][5] |

| Asymmetric Transfer Hydrogenation | Chiral 1,4-CHD / [Ph3C][(C6F5)4] | Styrenes | Up to 98% Yield, 98:2 er | Metal-free, reagent-controlled enantioselectivity. | [6][7] |

| Radical Dehalogenation | Silylated 1,4-CHD / AIBN | Alkyl halides | >85% Yield | Non-toxic, easily purified alternative to organotin hydrides. | [1][3] |

| Transfer Hydrodeuteration | 1,4-CHD-d6 / I₂ | Aryl alkenes | >95% Yield | High deuterium incorporation at room temperature. | [8] |

| Cycloaddition / Isomerization | 1,4-CHD / Fe(IV) Nitrido Complex | Fe(II) Pyrrolide | Moderate to High | Novel H-atom abstraction / isomerization pathway. | [9] |

Conclusion

The strategic application of 1,4-cyclohexadiene derivatives in organic synthesis represents a triumph of thermodynamic design. By harnessing the pro-aromatic driving force and the low BDE of its bisallylic C–H bonds, chemists have developed robust, self-validating methodologies for both transfer hydrogenation and radical chain reactions. As the pharmaceutical and materials science fields move toward greener, more sustainable practices, the replacement of toxic heavy metals and high-pressure gases with bench-stable, pro-aromatic surrogates will continue to accelerate complex molecule synthesis.

References

-

Organic Chemistry Portal. "1,4-Cyclohexadiene, CHD". URL: [Link]

-

Djurovic, A., et al. "Synthesis of Medium-Sized Carbocycles by Gallium-Catalyzed Tandem Carbonyl-Olefin Metathesis/Transfer Hydrogenation". ChemRxiv. URL: [Link]

-

Mahrwald, R., et al. "Recent Synthetic Applications of the Birch Reduction". Synpacts / Thieme Connect. URL: [Link]

-

Bour, C., et al. "Gallium-assisted transfer hydrogenation of alkenes". Chemistry - A European Journal (PubMed). URL: [Link]

-

Walton, J. C., et al. "Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic". Accounts of Chemical Research. URL: [Link]

-